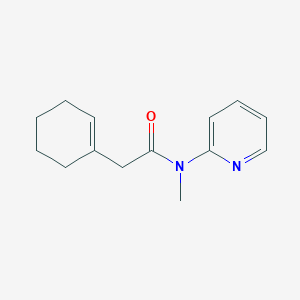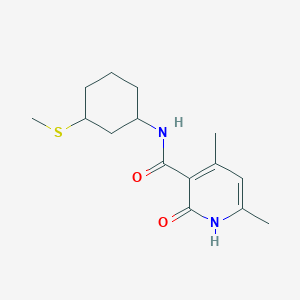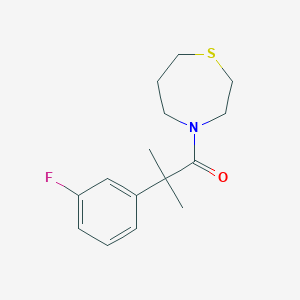
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that the compound may exert its biological activities by modulating various signaling pathways. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines and downregulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole can exert various biochemical and physiological effects. For instance, it has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility in water, which can pose challenges for its formulation and delivery.
Future Directions
There are several future directions for the research on 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole. One of the potential areas of investigation is its use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Moreover, the development of novel formulations and delivery systems for this compound can enhance its efficacy and overcome its limitations.
Synthesis Methods
The synthesis of 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole involves the reaction of 3-chlorobenzohydrazide with 1-methylthio-2-propanol in the presence of phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product. This method has been reported to provide a high yield of the compound with good purity.
Scientific Research Applications
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. In addition, this compound has been investigated for its use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(3-chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(16-2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMBOZWFLWUUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC(=CC=C2)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)



![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)
